![molecular formula C8H12BrNOSi B14282551 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one CAS No. 138652-39-8](/img/structure/B14282551.png)
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one is a compound that features a pyridinone core with a bromo(dimethyl)silyl group attached to the methyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with a bromo(dimethyl)silyl reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the silicon or pyridinone moiety.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinone derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon or pyridinone moiety.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery or biochemical research.
Medicine: The compound could be explored for its potential therapeutic properties, particularly if it can be modified to enhance its biological activity.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, such as in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one depends on its specific application. In general, the compound’s effects are likely mediated by its ability to interact with other molecules through its bromo(dimethyl)silyl and pyridinone moieties. These interactions can influence various molecular targets and pathways, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[Chloro(dimethyl)silyl]methyl}pyridin-2(1H)-one: Similar structure but with a chloro group instead of a bromo group.
1-{[Dimethylsilyl]methyl}pyridin-2(1H)-one: Lacks the halogen substituent, which can affect its reactivity and applications.
1-{[Trimethylsilyl]methyl}pyridin-2(1H)-one: Contains a trimethylsilyl group, which can influence its steric and electronic properties.
Uniqueness
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one is unique due to the presence of the bromo(dimethyl)silyl group, which imparts distinct reactivity and potential applications compared to its analogs. The bromo group can participate in a variety of substitution reactions, making the compound a versatile building block for further chemical synthesis.
Propriétés
Numéro CAS |
138652-39-8 |
|---|---|
Formule moléculaire |
C8H12BrNOSi |
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
1-[[bromo(dimethyl)silyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C8H12BrNOSi/c1-12(2,9)7-10-6-4-3-5-8(10)11/h3-6H,7H2,1-2H3 |
Clé InChI |
MFKKFZGHKRXZSB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CN1C=CC=CC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


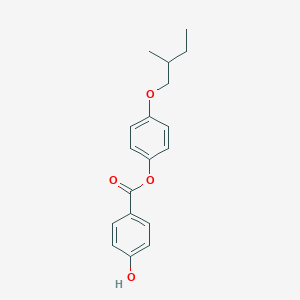
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
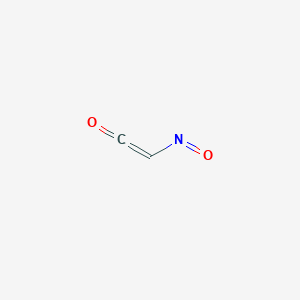
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
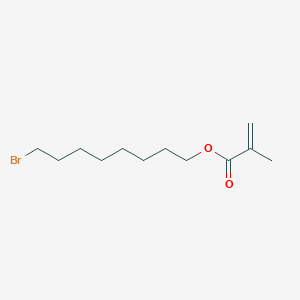
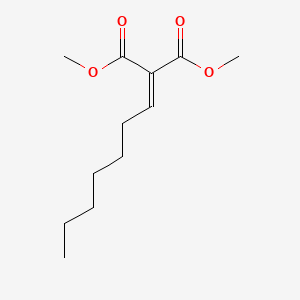
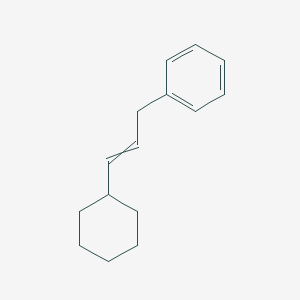
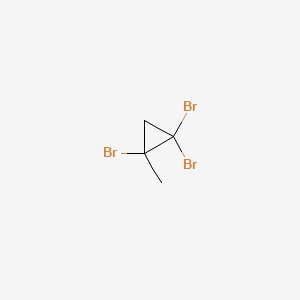
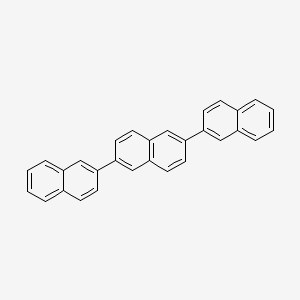
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
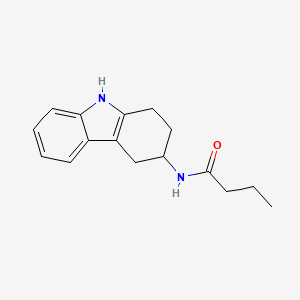
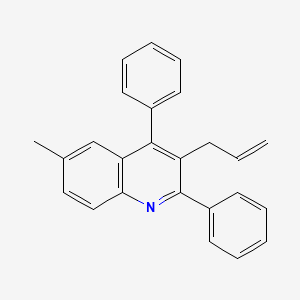
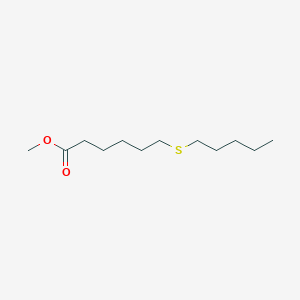
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
